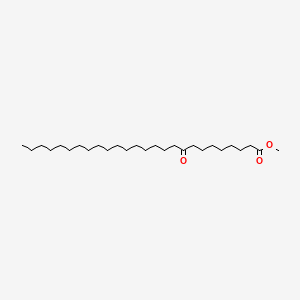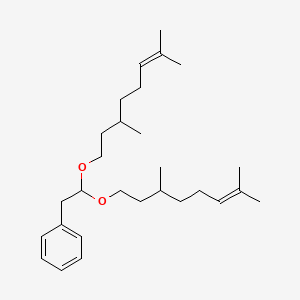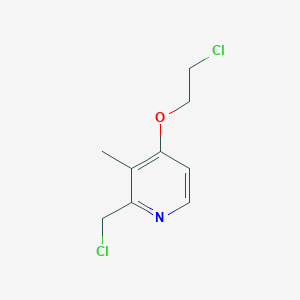
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a trimethylsilyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The trimethylsilyl group may influence the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The presence of the trimethylsilyl group in 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-trimethylsilyl- distinguishes it from other benzodiazepines. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and increasing its potency.
Eigenschaften
CAS-Nummer |
55299-24-6 |
|---|---|
Molekularformel |
C18H19ClN2OSi |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1-trimethylsilyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H19ClN2OSi/c1-23(2,3)21-16-10-9-14(19)11-15(16)18(20-12-17(21)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
JXTYHIJFKDXKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



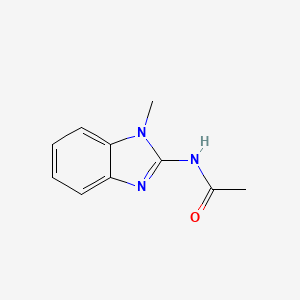
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)
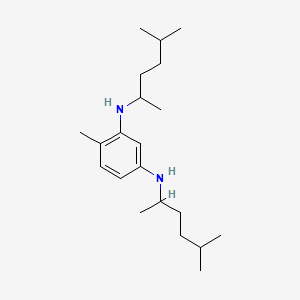
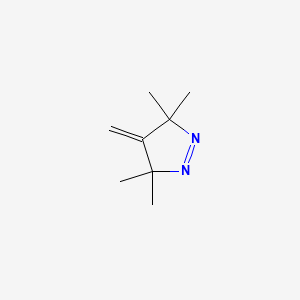
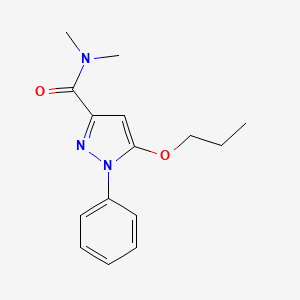

![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

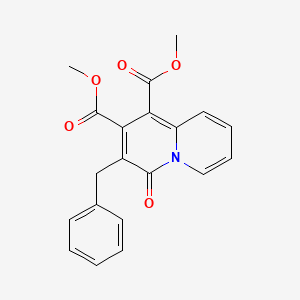
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
